molecular formula C9H10N4O2 B13024964 7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid

7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid

Cat. No.: B13024964
M. Wt: 206.20 g/mol
InChI Key: RRFDTWQEUMZXOT-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction is performed at 140°C, resulting in an 89% yield within 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the microwave-mediated synthesis method mentioned above demonstrates good functional group tolerance and scalability, making it a promising approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer and inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid is unique due to its specific substitution pattern and the presence of a dimethylamino group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

7-(dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N4O2/c1-12(2)6-3-4-13-7(5-6)10-11-8(13)9(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

RRFDTWQEUMZXOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=NN=C(N2C=C1)C(=O)O

Origin of Product

United States

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